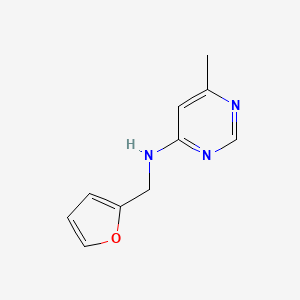

N-(furan-2-ylmethyl)-6-methylpyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(furan-2-ylmethyl)-6-methylpyrimidin-4-amine” is a heterocyclic aromatic amide that contains an aromatic ring and an amide group. It is a furfural derivative synthesized under mild synthetic conditions supported by microwave radiation .

Synthesis Analysis

The synthesis of “N-(furan-2-ylmethyl)-6-methylpyrimidin-4-amine” involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .Applications De Recherche Scientifique

Anticancer Potential

The compound’s structural features, including the furan ring and the pyrimidine core, suggest potential anticancer activity. Researchers have investigated its effects on cancer cell lines such as HePG-2 and HCT-116 . Further studies are needed to elucidate its precise mechanisms and optimize its efficacy .

Metal Complexes and Coordination Chemistry

N-(furan-2-ylmethyl)-6-methylpyrimidin-4-amine can form metal complexes with transition metals like Cu(II) , Co(II) , Ni(II) , and Zn(II) . These complexes exhibit diverse coordination modes, chelating to metal ions via the azomethine nitrogen and deprotonated enolized carbonyl oxygen. Such complexes find applications in catalysis, materials science, and bioinorganic chemistry .

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations have been employed to explore the electronic properties of the ligand and its Ni(II) complex. These calculations provide insights into the HOMO (highest occupied molecular orbital), LUMO (lowest unoccupied molecular orbital), and their energy gap. Understanding these properties aids in predicting reactivity and stability .

Therapeutic Potential Against Tumors

Furan Schiff base derivatives, especially those containing nitrogen and oxygen atoms, have shown promise against certain types of tumors. The furan-2-ylmethyl-6-methylpyrimidin-4-amine’s bidentate binding sites (azomethine-N and furanyl-O) contribute to its potential therapeutic applications .

Platform Chemicals from Biomass

While not directly related to the compound itself, the furan platform chemicals (FPCs) derived from biomass, such as furfural and 5-hydroxymethylfurfural, play a crucial role in sustainable chemistry. These compounds serve as building blocks for various materials, including bioplastics and biofuels .

Pharmacological Prediction and Drug Design

In silico structure-based pharmacological predictions can guide drug discovery efforts. Researchers have explored the pharmacological potential of N-(furan-2-ylmethyl)-6-methylpyrimidin-4-amine derivatives, aiming to design novel therapeutic agents .

Orientations Futures

The future research direction and development trend of the efficient synthesis for bio-based amines are prospected . The production of chemicals from biomass offers both economic and ecological benefits . Bio-based furanic oxygenates represent a well-known class of lignocellulosic biomass-derived platform molecules . These versatile building blocks can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms .

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-6-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-8-5-10(13-7-12-8)11-6-9-3-2-4-14-9/h2-5,7H,6H2,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKNIZKSVNHJNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-6-methylpyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline](/img/structure/B2976287.png)

![(1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/no-structure.png)

![3,5-dimethyl-N-(3-((pyridin-3-ylmethyl)carbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzofuran-2-carboxamide](/img/structure/B2976292.png)

![2-({1-[(1-Hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2976300.png)

![N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2976306.png)

![N-(4-fluorobenzyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2976307.png)